{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine
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Overview
Description
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine is an organic compound that features a sulfonamide group attached to a thienylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride, can be prepared by reacting 3-(tert-butyl)-4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(phenylmethyl)amine
- {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-furanylmethyl)amine
Uniqueness
Compared to similar compounds, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(2-thienylmethyl)amine features a thienyl group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct in its applications and potential effects.
Properties
Molecular Formula |
C16H21NO3S2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-tert-butyl-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H21NO3S2/c1-16(2,3)14-10-13(7-8-15(14)20-4)22(18,19)17-11-12-6-5-9-21-12/h5-10,17H,11H2,1-4H3 |
InChI Key |
OPVYKRAUFFMLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC |
Origin of Product |
United States |
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